![molecular formula C8H9ClN2 B1425671 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1256788-21-2](/img/structure/B1425671.png)
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- The compound 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is a versatile chemical intermediate used in the synthesis of pharmacologically relevant compounds. For instance, it's employed in the creation of 1,5-substituted pyrrolidin-2-ones via a Lewis acid-catalyzed reaction, which are further used to produce various nitrogen-containing polycyclic compounds, crucial in medicinal chemistry and pharmacology (Boichenko et al., 2022).
- The compound is also involved in the selective amination of polyhalopyridines, yielding products like 5-amino-2-chloropyridine with high yield and chemoselectivity, demonstrating its significance in organic synthesis (Ji et al., 2003).
Biological Applications
- Some derivatives of 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine have been tested for antimalarial activity, showing significant potential in fighting malaria. Compounds synthesized from this base structure demonstrated high activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
- It's also used in the synthesis of compounds with reported insecticidal activities against certain species like Aphis craccivora, indicating its utility in the development of agricultural chemicals (Tian et al., 2007).
- Furthermore, the compound's derivatives have been studied for their potential as anticancer agents. For example, a series of novel amide derivatives showed promising antiproliferative activity against human breast cancer cell lines, marking its importance in cancer research (Panneerselvam et al., 2022).
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIJNZISOQXOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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